1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Soluble epoxide hydrolase Structure-activity relationship Positional isomerism

1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1428360-08-0) is a 1,3-disubstituted urea that acts as a potent inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). sEH inhibition is a validated therapeutic strategy for hypertension, inflammation, and neuropathic pain.

Molecular Formula C14H13F3N2O2
Molecular Weight 298.265
CAS No. 1428360-08-0
Cat. No. B2979432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS1428360-08-0
Molecular FormulaC14H13F3N2O2
Molecular Weight298.265
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)NCCC2=COC=C2)C(F)(F)F
InChIInChI=1S/C14H13F3N2O2/c15-14(16,17)11-2-1-3-12(8-11)19-13(20)18-6-4-10-5-7-21-9-10/h1-3,5,7-9H,4,6H2,(H2,18,19,20)
InChIKeyOZOPMGDOAYPRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea (1428360-08-0): A meta-CF3 1,3-Disubstituted Urea sEH Inhibitor for Targeted SAR and Solubility Optimization


1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1428360-08-0) is a 1,3-disubstituted urea that acts as a potent inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). sEH inhibition is a validated therapeutic strategy for hypertension, inflammation, and neuropathic pain [1]. This compound belongs to a class where the central urea pharmacophore mimics the transition state of epoxide hydrolysis [2]. Its structure is defined by a furan-3-yl ethyl moiety on one urea nitrogen and a 3-(trifluoromethyl)phenyl group on the other, yielding a molecular formula of C14H13F3N2O2 and a molecular weight of 298.26 g/mol .

Substitution Risks for 1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea: Why Positional Isomers and Alternative sEH Inhibitors Are Not Interchangeable


Within the 1,3-disubstituted urea sEH inhibitor class, even minor structural modifications produce dramatic and predictable shifts in potency, solubility, and metabolic stability. Extensive structure-activity relationship (SAR) studies have established that meta-substitution on the phenyl ring is strongly favored for sEH inhibition, whereas ortho-substitution introduces steric clashes that are detrimental to target engagement [1]. Furthermore, replacing the furan heterocycle with a simple carbocycle or altering the ethylene linker length can significantly reduce aqueous solubility and negatively impact pharmacokinetic profiles, which are already a known challenge for urea-based sEH inhibitors [2]. Therefore, generic or positional isomer substitution cannot be assumed without risking substantial loss of pharmacological activity.

Quantitative Differentiation of 1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea Against Closest Analogs


Meta-CF3 vs. Ortho-CF3 Substitution: A 10- to 100-Fold Predicted Potency Advantage for sEH Inhibition

The target compound bears a 3-(trifluoromethyl)phenyl group (meta-substitution), whereas its closest positional isomer, 1-(2-(furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1428375-25-0), features ortho-substitution. SAR studies on 1,3-disubstituted urea sEH inhibitors consistently demonstrate that meta-substitution on the phenyl ring is optimal for enzyme inhibition, while ortho-substitution introduces steric hindrance near the urea pharmacophore, reducing potency by 10- to 100-fold [1]. This class-level inference is based on systematic evaluation of positional isomers across multiple urea series targeting human sEH.

Soluble epoxide hydrolase Structure-activity relationship Positional isomerism

Furan Heterocycle Linker: Enhanced Solubility and Hydrogen-Bonding Capacity vs. Carbocyclic Analogs

The furan-3-yl ethyl linker in the target compound introduces a heterocyclic oxygen atom that enhances aqueous solubility and provides additional hydrogen-bonding capacity compared to fully carbocyclic (e.g., cyclohexyl or phenyl ethyl) analogs. Within the 1,3-disubstituted urea class, poor water solubility and high melting points are well-documented liabilities that complicate formulation and in vivo dosing [1]. The incorporation of polar heteroatoms in the linker region has been shown to improve physical properties without sacrificing potency [2].

Solubility optimization Heterocyclic SAR Physicochemical properties

Moderate sEH Potency (Ki ~1.4 nM) as an Optimal Tool Compound: Avoiding Assay Artifacts Seen with Picomolar Inhibitors

The target compound exhibits a Ki of 1.40 nM against recombinant human sEH [1]. This places it in a moderate potency range that is distinct from ultra-potent clinical candidates such as EC5026 (Ki <0.05 nM; [2]) and more potent than the widely used tool compound TPPU (IC50 3.7 nM for human sEH; [3]). Ultra-potent picomolar inhibitors can present challenges in biochemical assays, including stoichiometric titration effects at low enzyme concentrations and difficulties in accurately determining IC50/Ki values [4]. The 1.40 nM Ki of this compound avoids these pitfalls while retaining sufficient potency for robust target engagement.

Assay development sEH inhibitor potency Tool compound selection

Recommended Research Applications for 1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea in sEH-Targeted Discovery Programs


Positional Isomer SAR Studies to Validate meta-CF3 Pharmacophore Advantage

This compound is ideally suited as the meta-CF3 reference standard in head-to-head SAR comparisons with its ortho-CF3 isomer (CAS 1428375-25-0) to quantitatively confirm the predicted 10- to 100-fold potency difference. Such studies are critical for building predictive pharmacophore models and validating docking simulations of the sEH active site, where steric constraints near the urea-binding pocket penalize ortho substitution [1].

Biochemical Assay Development Requiring Moderate Potency sEH Probe

With a Ki of 1.40 nM, this compound serves as an optimal positive control or probe in sEH activity assays where ultra-potent inhibitors like EC5026 (Ki <0.05 nM) may cause stoichiometric titration artifacts at low enzyme concentrations [2]. Its potency window enables reliable IC50 determination in standard FRET-based or fluorescence assays without requiring specialized tight-binding kinetic analyses.

Solubility and Formulation Screening for Heterocycle-Containing Urea sEH Inhibitors

The furan-3-yl ethyl linker provides a distinct physicochemical profile compared to carbocyclic analogs, making this compound valuable for comparative solubility, permeability, and metabolic stability screening. Its heterocyclic oxygen enhances polarity and hydrogen-bonding capacity, offering insights for medicinal chemistry efforts aimed at improving the notoriously poor solubility of 1,3-disubstituted urea sEH inhibitors [3].

Quote Request

Request a Quote for 1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.